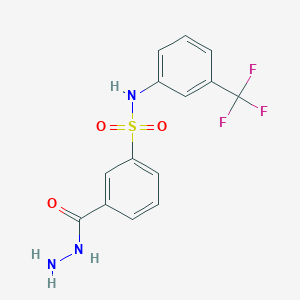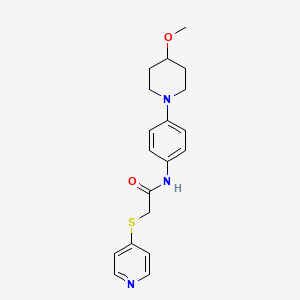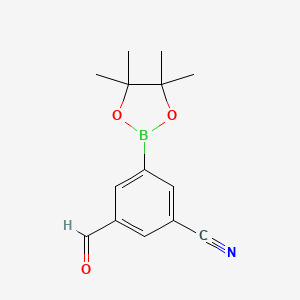
3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a boronic compound. Boronic compounds are known for their versatility in various chemical reactions .
Synthesis Analysis
The synthesis of such compounds often involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . More detailed synthesis procedures can be found in related scientific literature .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR spectroscopy, and MS . Single crystal X-ray diffraction analysis can also be used for structural determination .Chemical Reactions Analysis
Boronic compounds like this are often used in borylation reactions. For instance, they can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar boronic compounds indicate that they are typically colorless to almost colorless transparent liquids . They have a boiling point around 43 °C/50 mmHg and a refractive index of about 1.40 . The density is approximately 0.89 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis Techniques
The synthesis of compounds like 3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves complex chemical processes, including the use of Suzuki-Miyaura reactions. These methods are critical for creating boric acid ester intermediates with benzene rings, which are essential for further chemical modifications and applications in various fields of research (Wu et al., 2021).
Crystal Structure and DFT Studies
The structural characterization of these compounds through X-ray diffraction and Density Functional Theory (DFT) calculations allows for a deep understanding of their molecular configurations. Such detailed analysis is vital for predicting reactivity and interactions with other molecules, which could be beneficial for designing new materials or drugs (Huang et al., 2021).
Biological Activities
Antibacterial Properties
Certain derivatives of these compounds exhibit significant antibacterial activities, which could be harnessed for developing new antimicrobial agents. This has implications for both medical and environmental applications, offering potential pathways to combat antibiotic-resistant bacteria (Mulwad et al., 2008).
Antitumor Activity
The synthesis of novel tetrazole derivatives and their evaluation against human cancer cell lines indicate potential antitumor properties. Such research is crucial for the ongoing search for more effective and less toxic cancer therapies (Maddila et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO3/c1-13(2)14(3,4)19-15(18-13)12-6-10(8-16)5-11(7-12)9-17/h5-7,9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRUKEDMQOVTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C#N)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

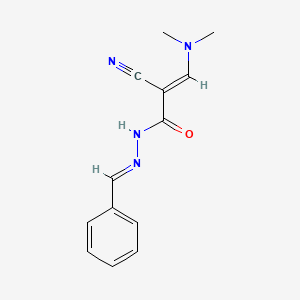
![7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2734870.png)
![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carbohydrazide](/img/structure/B2734871.png)
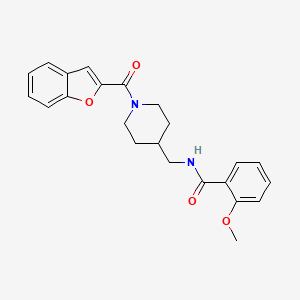
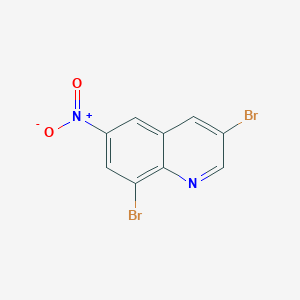
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2734875.png)
![4-acetyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2734876.png)
![1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride](/img/structure/B2734879.png)
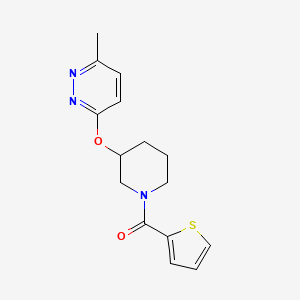

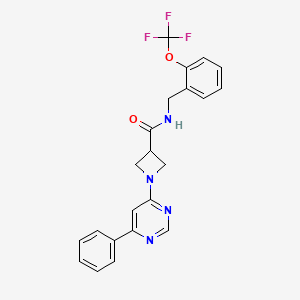
![3-(4-Nitrophenyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine](/img/structure/B2734884.png)
